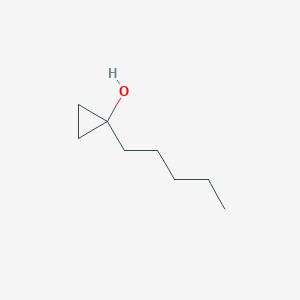

1-Pentylcyclopropan-1-OL

Beschreibung

1-Pentylcyclopropan-1-OL is a cyclopropane derivative characterized by a hydroxyl group (-OH) and a pentyl chain (-C₅H₁₁) attached to the same carbon atom of the strained cyclopropane ring. This compound belongs to the class of cyclopropanols, which are notable for their unique reactivity due to the inherent ring strain of the cyclopropane structure (approximately 27 kcal/mol).

Eigenschaften

CAS-Nummer |

106368-49-4 |

|---|---|

Molekularformel |

C8H16O |

Molekulargewicht |

128.21 g/mol |

IUPAC-Name |

1-pentylcyclopropan-1-ol |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-8(9)6-7-8/h9H,2-7H2,1H3 |

InChI-Schlüssel |

JHVKFEXSRDRTMX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1(CC1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Pentylcyclopropan-1-OL can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with cyclopropanone. This reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction proceeds as follows: [ \text{C}5\text{H}{11}\text{MgBr} + \text{C}_3\text{H}_4\text{O} \rightarrow \text{C}8\text{H}{16}\text{O} + \text{MgBrOH} ]

Industrial Production Methods: Industrial production of 1-Pentylcyclopropan-1-OL may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Pentylcyclopropan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.

Major Products Formed:

Oxidation: Pentylcyclopropanone.

Reduction: Pentylcyclopropane.

Substitution: Pentylcyclopropyl halides.

Wissenschaftliche Forschungsanwendungen

1-Pentylcyclopropan-1-OL has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Its derivatives are studied for potential biological activity and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Pentylcyclopropan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclopropanol Derivatives

To contextualize 1-Pentylcyclopropan-1-OL, we compare it with structurally analogous cyclopropanols, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Properties of Selected Cyclopropanol Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C)* | Hydrophobicity (LogP)* | Key Reactivity Features |

|---|---|---|---|---|---|

| Cyclopropanol | C₃H₆O | 58.08 | 115–120 | 0.28 | High ring-opening reactivity |

| 1-Methylcyclopropan-1-ol | C₄H₈O | 72.11 | 130–135 | 0.75 | Moderate stability, acid-catalyzed rearrangements |

| 1-Ethylcyclopropan-1-ol | C₅H₁₀O | 86.13 | 145–150 | 1.20 | Enhanced steric hindrance |

| 1-Pentylcyclopropan-1-OL | C₈H₁₆O | 128.21 | 190–200 | 2.80 | High hydrophobicity, slow ring-opening |

Key Findings:

Molecular Weight and Hydrophobicity: The pentyl chain in 1-Pentylcyclopropan-1-OL increases molecular weight (128.21 g/mol) and hydrophobicity (LogP ≈ 2.80) compared to smaller analogs like 1-methylcyclopropan-1-ol (LogP ≈ 0.75).

Reactivity: Cyclopropanol derivatives undergo ring-opening reactions under acidic or nucleophilic conditions. However, the bulky pentyl group in 1-Pentylcyclopropan-1-OL likely slows such reactions due to steric shielding of the strained ring.

Applications: While cyclopropanol itself is used in synthesis for strain-release functionalization, 1-Pentylcyclopropan-1-OL’s discontinued status implies niche applications, possibly in stabilized intermediates or hydrophobic substrates.

Biologische Aktivität

1-Pentylcyclopropan-1-OL is a cyclopropane derivative with potential biological significance. The compound is characterized by its unique structure, which includes a hydroxyl group and a cyclopropane ring, making it an interesting subject for research in medicinal chemistry and biology. This article explores the biological activity of 1-Pentylcyclopropan-1-OL, including its mechanisms of action, synthesis methods, and applications in various fields.

| Property | Value |

|---|---|

| CAS No. | 106368-49-4 |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | 1-pentylcyclopropan-1-ol |

| InChI Key | JHVKFEXSRDRTMX-UHFFFAOYSA-N |

The biological activity of 1-Pentylcyclopropan-1-OL is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds, facilitating interactions with proteins and other biomolecules. Additionally, the cyclopropane ring can undergo ring-opening reactions, potentially leading to the formation of reactive intermediates that may interact with cellular components .

Biological Activities

Research on 1-Pentylcyclopropan-1-OL has highlighted several potential biological activities:

- Antimicrobial Properties: Compounds with similar structures have shown antimicrobial effects, suggesting that 1-Pentylcyclopropan-1-OL may also possess such properties.

- Antiviral Activity: Cyclopropane derivatives have been investigated for their antiviral properties, indicating a possible therapeutic role for this compound in treating viral infections .

- Neuropharmacological Effects: The structural characteristics of cyclopropanes have been linked to neurological activity, which warrants further investigation into the neuropharmacological potential of 1-Pentylcyclopropan-1-OL .

Synthesis Methods

The synthesis of 1-Pentylcyclopropan-1-OL can be achieved through various methods:

-

Grignard Reaction: A common method involves the reaction of pentylmagnesium bromide with cyclopropanone under anhydrous conditions in a suitable solvent like diethyl ether:

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form ketones or aldehydes and can be reduced to yield corresponding alkanes or substituted derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.